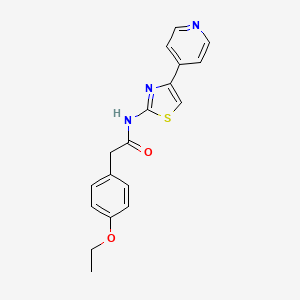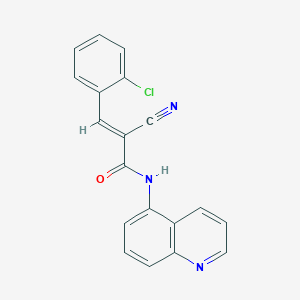
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide, also known as CQP, is a chemical compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which have been studied extensively for their pharmacological properties. CQP has been found to have a variety of effects on biological systems, including antimicrobial and anticancer activity. In
Applications De Recherche Scientifique
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, microbiology, and cancer research. In medicinal chemistry, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to exhibit antimicrobial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In microbiology, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been shown to inhibit the growth of certain fungi, such as Candida albicans. In cancer research, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in biological systems. In antimicrobial activity, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been shown to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV. In cancer research, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to have a variety of biochemical and physiological effects on biological systems. In antimicrobial activity, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been shown to disrupt bacterial cell division and DNA replication. In cancer research, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to induce cell cycle arrest and apoptosis in cancer cells. (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been found to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics. Another advantage is its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. However, one limitation of using (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide in lab experiments is its potential toxicity to healthy cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide. One area of research is the development of more efficient synthesis methods for (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide, with higher yields and fewer byproducts. Another area of research is the investigation of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide's potential as a therapeutic agent in various disease states, such as cancer, bacterial infections, and fungal infections. Additionally, the mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide needs to be further elucidated in order to fully understand its effects on biological systems. Finally, the potential toxicity of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide to healthy cells needs to be further investigated in order to determine its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide involves the reaction of 2-chlorobenzonitrile with 5-amino-8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with (E)-3-(2-chlorophenyl)acrylic acid chloride to yield the final product, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide. The yield of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-16-7-2-1-5-13(16)11-14(12-21)19(24)23-18-9-3-8-17-15(18)6-4-10-22-17/h1-11H,(H,23,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZAUMSXAODTLH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

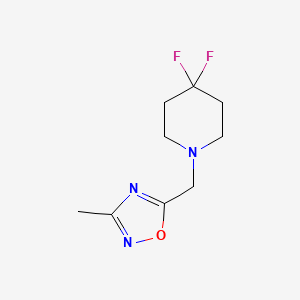
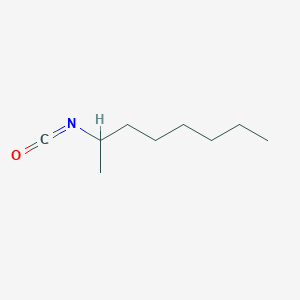
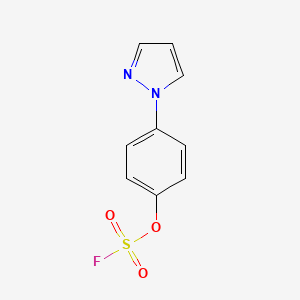
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2738989.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2738992.png)
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
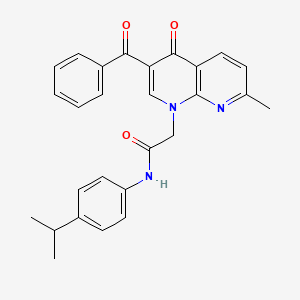
![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)

![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)
![9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B2738998.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2739001.png)
